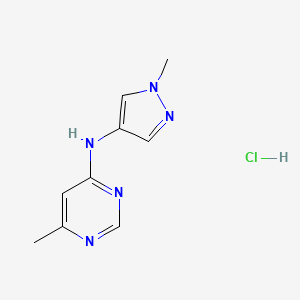

6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride

Description

6-Methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group at position 6 and an amine group at position 2. The amine group is further functionalized with a 1-methyl-1H-pyrazol-4-yl moiety, and the compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c1-7-3-9(11-6-10-7)13-8-4-12-14(2)5-8;/h3-6H,1-2H3,(H,10,11,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAVJZWMUIZVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=CN(N=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group on the pyrazole attacks a halogenated pyrimidine derivative.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the nitrogen atoms in the heterocycles, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield corresponding carboxylic acids, while nucleophilic substitution can introduce various functional groups into the heterocyclic rings.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing pyrazole and pyrimidine structures exhibit potent anticancer properties. The mechanism of action typically involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Studies :

- A study evaluated the compound's efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated IC50 values ranging from 10 to 20 µM, suggesting significant inhibitory effects on cell growth.

| Cell Line | IC50 (µM) | Response |

|---|---|---|

| MDA-MB-231 | 15 | High |

| HepG2 | 12 | Moderate |

| A549 | 18 | High |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Efficacy Data :

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings indicate moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Future Research Directions

Given its promising biological activities, future research could focus on:

- Structural Modifications : Exploring derivatives of the compound to enhance its potency and selectivity against specific targets.

- Combination Therapies : Investigating the use of this compound in conjunction with other therapeutic agents to improve treatment outcomes in cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the heterocycles can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidin-4-amine derivatives, which are modified at the 2-, 4-, and 6-positions to optimize pharmacological properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Key Observations:

Substituent Effects: Pyrazole vs. Thiazole/Pyridine: The 1-methylpyrazole group in the target compound may confer stronger hydrogen-bonding interactions compared to thiazole or pyridine derivatives, as pyrazole’s nitrogen atoms can act as both donors and acceptors . The target compound lacks such chirality, simplifying production .

Salt Forms :

- Hydrochloride and dihydrochloride salts (e.g., ) enhance aqueous solubility compared to neutral analogs like 8e , which may require formulation aids for bioavailability.

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidin-4-amine position, similar to methods described for 8e–12 (e.g., THF-mediated coupling with amines) .

Applications: Pyrimidin-4-amine derivatives are often explored as kinase inhibitors.

Research Tools and Validation

Crystallographic tools like SHELXL (used for small-molecule refinement ) are critical for resolving the 3D structures of such compounds.

Commercial and Industrial Relevance

Compounds like 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (CAS 1448850-52-9 ) are marketed for industrial use, indicating that the target compound could find applications in agrochemicals, APIs, or chemical intermediates. Its hydrochloride salt form aligns with standard practices for stabilizing bioactive molecules .

Biological Activity

6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring linked to a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 213.25 g/mol. The structural features contribute to its interaction with various biological targets.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Research has shown that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. For instance, pyrazole derivatives have been demonstrated to possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor efficacy .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine | BRAF(V600E) | 20.5 |

| Other Pyrazole Derivative | EGFR | 15.3 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. The compound's ability to modulate NF-kB/AP-1 signaling pathways contributes to its anti-inflammatory effects .

Antifungal Activity

In addition to its antitumor and anti-inflammatory properties, this compound has shown antifungal activity against several phytopathogenic fungi. In vitro assays demonstrated that the compound effectively inhibited mycelial growth, outperforming some established antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways.

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines through transcriptional regulation.

- Membrane Disruption : In antifungal applications, it may disrupt fungal cell membranes, leading to cell lysis.

Case Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability with an IC50 value of approximately 18 µM when compared to control treatments.

Case Study 2: Anti-inflammatory Effects

Another study assessed the compound's ability to mitigate inflammation in a murine model of acute lung injury. Treatment with the compound resulted in a marked decrease in lung edema and inflammatory cell infiltration, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride, and how can its purity be verified?

The compound is synthesized via nucleophilic substitution reactions, often involving pyrazole and pyrimidine precursors. For example, intermediates like 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS: 1462286-01-6) are reacted with methylamine derivatives under controlled conditions . Purity verification involves high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) further validates molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Resolves aromatic protons (pyrazole/pyrimidine rings) and methyl groups. For example, pyrazole C-H signals appear at δ 7.5–8.0 ppm in DMSO-d₆ .

- FT-IR : Confirms amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 236.1 for the free base) .

Q. What in vitro assays are typically employed to assess the biological activity of this compound?

Common assays include:

- Kinase inhibition assays : Evaluates binding affinity to target kinases (e.g., Src/Abl) using fluorescence polarization .

- Antimicrobial susceptibility testing : Measures minimum inhibitory concentration (MIC) via broth microdilution .

- Cellular viability assays (e.g., MTT): Quantifies cytotoxicity in cancer cell lines .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

Store at –20°C in airtight, light-protected containers. Stability is monitored via:

- Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light to identify degradation products.

- HPLC-UV : Track peak area reduction over time. Impurities >0.1% require re-purification .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of synthesis pathways for this compound?

Computational strategies include:

- Quantum chemical calculations : Predict reaction energetics (e.g., Gibbs free energy of intermediates) using density functional theory (DFT) .

- In silico screening : Simulate reactant compatibility (e.g., solvent effects on nucleophilic substitution) via molecular dynamics .

- Machine learning (ML) : Train models on reaction databases to optimize parameters (temperature, catalyst loading) for yield improvement .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

- Orthogonal assay validation : Compare results from fluorescence-based kinase assays with radiometric assays (e.g., ³²P-ATP incorporation) .

- Pharmacokinetic profiling : Assess cell permeability (Caco-2 assays) and metabolic stability (microsomal incubation) to identify assay-specific artifacts .

- Dose-response curve normalization : Use Hill coefficients to account for assay sensitivity variations .

Q. How can reaction kinetics and thermodynamics be modeled to improve the scalability of this compound's synthesis?

- Rate law determination : Monitor reaction progress via inline FT-IR to derive rate constants (k) for key steps (e.g., amine substitution) .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry) for maximal yield .

- Batch-to-continuous flow transition : Use computational fluid dynamics (CFD) to model heat/mass transfer in flow reactors .

Q. What role does the hydrochloride salt form play in the compound's solubility and bioavailability, and how can this be systematically evaluated?

- Salt screening : Compare solubility of free base vs. hydrochloride salt in biorelevant media (FaSSIF/FeSSIF) .

- Bioavailability studies : Use in situ intestinal perfusion models to quantify absorption rates .

- Powder X-ray diffraction (PXRD) : Confirm salt formation and crystallinity, which impact dissolution kinetics .

Q. How can machine learning algorithms enhance the prediction of this compound's interactions with biological targets?

- QSAR modeling : Train on datasets of pyrimidine derivatives to predict IC₅₀ values for kinase targets .

- Molecular docking : Simulate binding poses with homology-modeled kinase domains (e.g., EGFR T790M mutants) .

- Network pharmacology : Identify off-target effects by mapping compound-protein interaction networks .

Q. What are the common impurities encountered during synthesis, and how can they be identified and mitigated?

- Byproducts : Unreacted 4-chloropyrimidine intermediates or N-methylation byproducts. Detect via HPLC-MS .

- Mitigation strategies : Use scavenger resins (e.g., trisamine for HCl removal) or gradient recrystallization .

- Process analytical technology (PAT) : Implement real-time monitoring with Raman spectroscopy to control impurity levels <0.5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.